

An In-depth Technical Guide on the Chemical Structure of Virosine B

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Compound of Interest

Compound Name: Virosine B

Cat. No.: B1158444

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To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of **Virosine B**: Chemical Structure, Physicochemical Properties, and Biological Context

Executive Summary

This technical guide provides a detailed overview of the current scientific understanding of **Virosine B**, an alkaloid isolated from the roots of *Virosine oleifera*. This document collates available data on its chemical structure, physicochemical properties, and putative biological significance. However, a comprehensive literature search reveals a significant lack of primary scientific publications detailing the experimental elucidation of its structure and its biological activity. The information presented herein is compiled from chemical databases and supplier information and should be interpreted with the understanding that foundational, peer-reviewed experimental data is not publicly available at this time.

Chemical Structure and Properties

Virosine B is a tetracyclic alkaloid with a complex bridged ring system. The molecular formula is $C_{13}H_{17}NO_3$, and it has a molecular weight of 235.28 g/mol ^[1]. The systematic IUPAC name for the putative structure of **Virosine B** is 15-hydroxy-13-oxa-7-azatetracyclo[6.5.2.0^{1,10}.0^{2,7}]pentadec-10-en-12-one.

Table 1: Physicochemical Properties of **Virosine B**

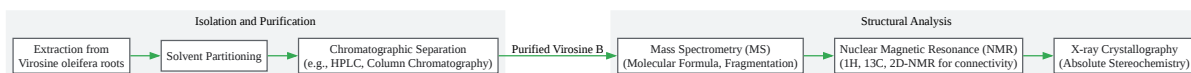
Property	Value	Source
Molecular Formula	C ₁₃ H ₁₇ NO ₃	[1]
Molecular Weight	235.28 g/mol	[1]
CAS Number	1052228-70-2	
IUPAC Name	15-hydroxy-13-oxa-7-azatetracyclo[6.5.2.0 ¹ , ¹⁰ .0 ² , ⁷]pentadec-10-en-12-one	
Appearance	Solid (predicted)	
Boiling Point	491.8 ± 45.0 °C (predicted)	
Density	1.37 ± 0.1 g/cm ³ (predicted)	

Structural Elucidation (Hypothetical)

A definitive, peer-reviewed report on the structural elucidation of **Virosine B** is not available in the scientific literature. The proposed structure is based on data aggregated in chemical databases. A standard workflow for the structural elucidation of a novel natural product like **Virosine B** would typically involve the following experimental protocols.

Hypothetical Experimental Workflow for Structural Elucidation

The logical flow for determining the structure of a novel natural product is outlined below. This represents a standard approach in natural product chemistry.



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Caption: Hypothetical workflow for the isolation and structural elucidation of **Virosine B**.

Experimental Protocols (Prototypical)

In the absence of specific published methods for **Virosine B**, the following are detailed, prototypical protocols that would be employed for the isolation and characterization of such an alkaloid.

Isolation and Purification of Virosine B from Virosine oleifera

- **Extraction:** Dried and powdered roots of Virosine oleifera would be subjected to maceration or Soxhlet extraction with a suitable organic solvent, such as methanol or ethanol, to extract a wide range of secondary metabolites, including alkaloids.
- **Acid-Base Extraction:** The crude extract would then be subjected to an acid-base extraction protocol to selectively isolate the basic alkaloid fraction. The extract is typically dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen of the alkaloids, making them water-soluble. This aqueous layer is then washed with an immiscible organic solvent (e.g., dichloromethane or diethyl ether) to remove neutral and acidic compounds.
- **Liberation and Extraction of Free Alkaloids:** The acidic aqueous layer containing the protonated alkaloids is then basified (e.g., with NH_4OH to pH 9-10). This deprotonates the alkaloids, rendering them soluble in organic solvents. The free alkaloids are then extracted back into an organic solvent.
- **Chromatographic Purification:** The crude alkaloid extract is further purified using a combination of chromatographic techniques. This may include column chromatography over silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Virosine B**.

Spectroscopic and Spectrometric Analysis

- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, allowing for the determination of the molecular formula ($\text{C}_{13}\text{H}_{17}\text{NO}_3$). Tandem mass spectrometry (MS/MS) experiments would be

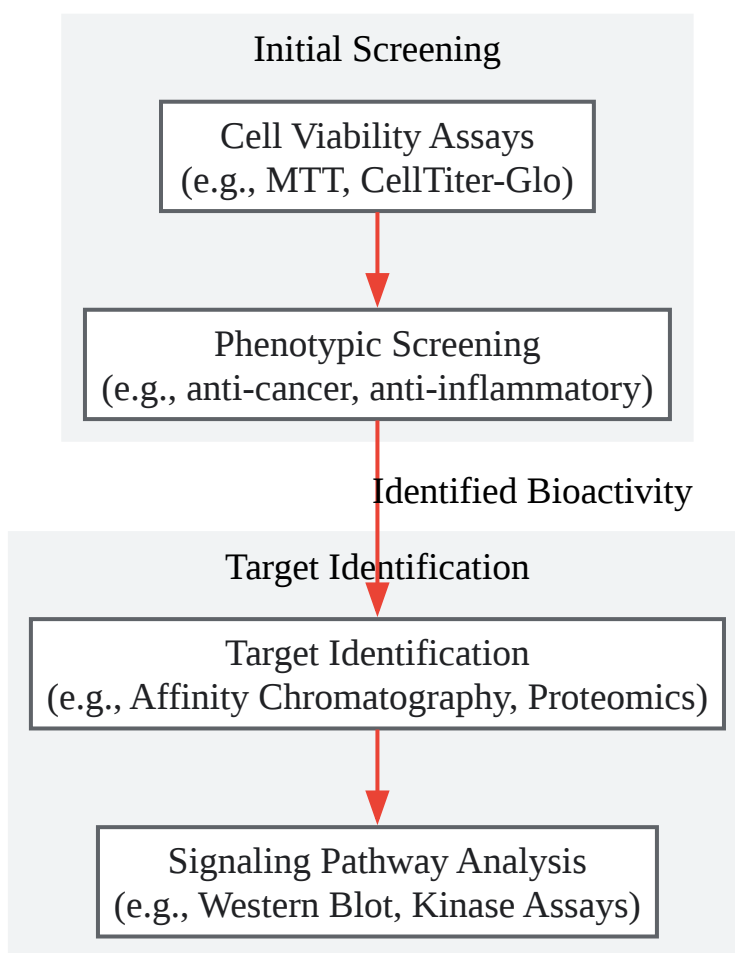
conducted to study the fragmentation pattern, providing clues about the connectivity of the molecule.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Would provide information on the number and chemical environment of protons, including their coupling patterns, which helps to establish proton-proton connectivity.
 - ^{13}C NMR and DEPT: Would reveal the number of different carbon atoms and their types (CH_3 , CH_2 , CH , or quaternary).
 - 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure. COSY (Correlation Spectroscopy) identifies neighboring protons. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different fragments of the molecule.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the relative stereochemistry of the molecule by identifying protons that are close in space.
- X-ray Crystallography: If a suitable single crystal of **Virosine B** can be obtained, X-ray crystallography would provide unambiguous determination of the complete three-dimensional structure, including the absolute stereochemistry.

Biological Activity and Signaling Pathways

Currently, there is no peer-reviewed scientific literature available that describes the biological activity of **Virosine B** or investigates its effects on any signaling pathways. Research in this area would be necessary to understand its potential therapeutic applications.

A hypothetical logical relationship for investigating the biological activity of a novel compound like **Virosine B** is presented below.



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Caption: A logical workflow for the investigation of the biological activity of **Virosine B**.

Conclusion and Future Directions

Virosine B is a natural product with a known molecular formula and a putative chemical structure. However, the lack of primary scientific literature detailing its isolation, characterization, and biological activity presents a significant knowledge gap. For researchers, scientists, and drug development professionals, this represents both a challenge and an opportunity. The tetracyclic core of **Virosine B** is of chemical interest, and its biological properties remain to be explored. Future research should focus on the isolation of **Virosine B** from *Virosine oleifera*, followed by a rigorous structural elucidation using modern spectroscopic techniques to confirm the proposed structure. Subsequently, comprehensive biological screening is warranted to uncover its potential therapeutic value.

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References

- 1. Virosine B | Alkaloids | 1052228-70-2 | Invivochem [[invivochem.com](https://www.invivochem.com)]
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